N-(2-methyloxan-4-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
“N-(2-methyloxan-4-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide” is a synthetic organic compound that belongs to the class of oxazoles and oxanes
Properties
IUPAC Name |
N-(2-methyloxan-4-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-5-10(3-4-16-8)13-12(15)7-11-6-9(2)17-14-11/h6,8,10H,3-5,7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYFQNCJRSFINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NC(=O)CC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methyloxan-4-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide” typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.
Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the oxane and oxazole intermediates with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(2-methyloxan-4-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole or oxane rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-methyloxan-4-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules, its effects on cellular processes, and its potential therapeutic applications.
Medicine
In medicinal chemistry, “this compound” could be explored for its pharmacological properties. This includes its potential as a drug candidate for the treatment of various diseases, its mechanism of action, and its pharmacokinetic and pharmacodynamic profiles.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers, coatings, and adhesives. Its unique chemical properties could be leveraged to enhance the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of “N-(2-methyloxan-4-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyloxan-4-yl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide: can be compared with other oxazole and oxane derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its combined oxane and oxazole rings, which provide a distinct structural framework. This combination can result in unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
